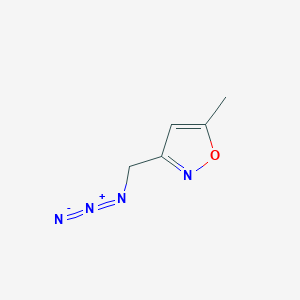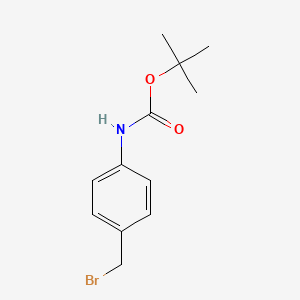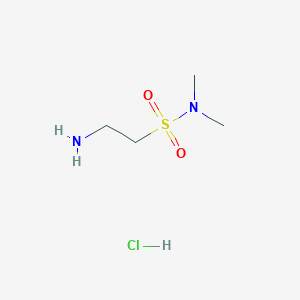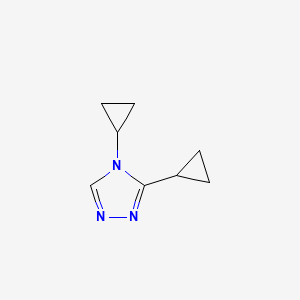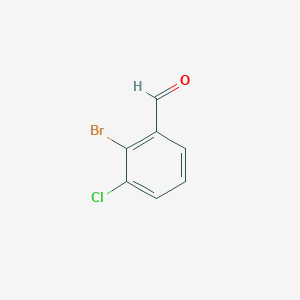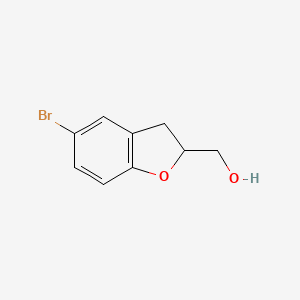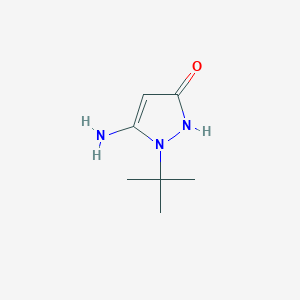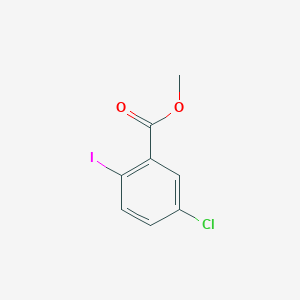
Methyl-5-chlor-2-iodbenzoat
Übersicht
Beschreibung
Methyl 5-chloro-2-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 5-chloro-2-iodobenzoate is not directly mentioned in the provided papers, the studies on similar compounds offer insights into the chemical behavior and properties that could be extrapolated or considered relevant to methyl 5-chloro-2-iodobenzoate.
Synthesis Analysis
The synthesis of related compounds typically involves reactions of benzoic acid derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of methyl 5-chloro-2-iodobenzoate by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies reveal the presence of various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. The molecular geometry and vibrational frequencies can also be calculated using computational methods like Density Functional Theory (DFT), which helps in understanding the electronic properties of the molecule .
Chemical Reactions Analysis
Benzoate derivatives participate in a range of chemical reactions. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation produces a compound with an indoline and isobenzofuran system . Such reactions are indicative of the reactivity of the benzoic acid moiety and its potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be inferred from their molecular structure and intermolecular interactions. The presence of halogen atoms, such as chlorine, can significantly influence the compound's reactivity and physical properties . The vibrational spectra, HOMO-LUMO gap, and NBO analysis provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the first hyperpolarizability and molecular electrostatic potential are important for understanding the non-linear optical properties and the distribution of electron density across the molecule .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Methyl-5-chlor-2-iodbenzoat” ist eine chemische Verbindung mit der Formel C8H6ClIO2 . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Reaktionen verwendet. Das Vorhandensein von sowohl Iod- als auch Chloratomen macht es zu einem vielseitigen Reagenz in der Synthese .
Vorläufer für Kibdelon C
Die Verbindung kann bei der mikrobiellen Dihydroxylierung von Methyl-2-iodbenzoat verwendet werden, um ein nicht-racemisches Iodcyclohexencarboxylatherstellungsprodukt zu bilden . Dieses Zwischenprodukt ist ein Vorläufer für die Herstellung von Kibdelon C, einem komplexen Naturstoff .
Herstellung von Isochinolinonen
“this compound” kann zur Herstellung von N-substituierten 4-Methylen-3,4-dihydro-1 (2 H)-isochinolin-1-onen verwendet werden . Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivitäten wichtig .
Anti-Infektionsmittel
Iodbenzoate, einschließlich “this compound”, werden als Anti-Infektionsmittel verwendet . Sie können das Wachstum bestimmter Bakterien und Pilze hemmen, was sie bei der Behandlung verschiedener Infektionen nützlich macht .
Kontrazeptivum
Iodbenzoate wurden auch als Kontrazeptiva verwendet . Sie können den Befruchtungsprozess hemmen und sind somit potenzielle Kandidaten für die Entwicklung neuer kontrazeptiver Medikamente .
Röntgenkontrastmittel
“this compound” kann als Röntgenkontrastmittel für die diagnostische Radiologie verwendet werden . Das Iodatome in der Verbindung kann Röntgenstrahlen absorbieren, wodurch bestimmte Bereiche im Körper während einer Röntgenuntersuchung hervorgehoben werden können .
Safety and Hazards
“Methyl 5-chloro-2-iodobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation (H302), and it’s recommended to avoid breathing its dust/fumes . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are advised .
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRPALSKTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634639 | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289039-82-3 | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


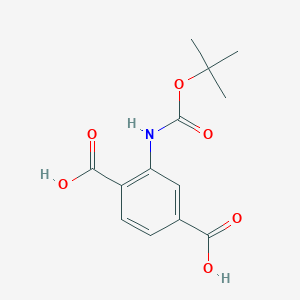
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
